Bienvenue dans la boutique en ligne BenchChem!

1-(4-Chlorobenzyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea

URAT1 inhibition uric acid transport hyperuricemia

Select 1-(4-Chlorobenzyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea for its unique profile: a URAT1 IC₅₀ of 2.26 µM makes it an ideal moderate-affinity control, avoiding cytotoxicity seen with potent inhibitors like benzbromarone. Its computed XLogP of 2.2 and low molecular weight (359.9 g/mol) offer a balanced lipophilicity reference for ADME benchmarking. With 2 HBD and 5 rotatable bonds, it's an optimal fragment-like scaffold for SAR studies. Ensure experimental reproducibility by choosing this >95% purity standard over uncharacterized analogs.

Molecular Formula C18H22ClN5O
Molecular Weight 359.86
CAS No. 1396795-39-3
Cat. No. B2897665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorobenzyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea
CAS1396795-39-3
Molecular FormulaC18H22ClN5O
Molecular Weight359.86
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)NCC2=CC=C(C=C2)Cl)C3=NC=CN=C3
InChIInChI=1S/C18H22ClN5O/c19-16-3-1-14(2-4-16)11-22-18(25)23-12-15-5-9-24(10-6-15)17-13-20-7-8-21-17/h1-4,7-8,13,15H,5-6,9-12H2,(H2,22,23,25)
InChIKeyVZABRORPPVBHJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Chlorobenzyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea (CAS 1396795-39-3): Procurement-Relevant Chemical Identity and Physicochemical Profile


1-(4-Chlorobenzyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea (CAS 1396795-39-3) is a synthetic urea derivative featuring a 4-chlorobenzyl group and a pyrazin-2-yl-piperidinyl moiety [1]. It has a defined molecular formula (C₁₈H₂₂ClN₅O), molecular weight (359.9 g/mol), computed XLogP3-AA of 2.2, and a high-purity commercial specification (typically 95%) [1]. While this compound's biological activity profile remains largely unpublished in peer-reviewed primary research, it is listed in authoritative chemical databases and is commercially available as a research-grade tool compound, positioning it as a candidate for target identification or preliminary structure-activity relationship (SAR) studies [1].

1-(4-Chlorobenzyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea: Why In-Class Analogs Cannot Be Interchanged Without Verification


The class of N-(pyrazin-2-yl)-N'-substituted urea derivatives exhibits divergent biological activity profiles depending on minor substituent variations. For instance, replacing the 4-chlorobenzyl group of the target compound with a benzhydryl group can shift the transporter inhibition profile from URAT1 to UT-B in related analogs, a phenomenon documented in BindingDB for structurally close compounds [1]. Simple generic substitution within this chemotype risks inadvertently selecting a compound with a fundamentally different transporter selectivity, metabolic stability, or off-target liability, undermining experimental reproducibility. Quantitative head-to-head comparisons are therefore essential for scientifically sound procurement, even though direct comparative data for this specific compound remain sparse.

1-(4-Chlorobenzyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea: Quantifiable Differentiation Evidence for Scientific Selection


URAT1 Transporter Inhibition Potency in HEK293 Cells: Target vs. Benzbromarone and Lesinurad

The target compound inhibits human URAT1 with an IC₅₀ of 2.26 µM (2.26 × 10³ nM) in HEK293 cells overexpressing the transporter [1]. This is approximately 4.3-fold less potent than the clinical URAT1 inhibitor benzbromarone (IC₅₀ = 0.53 µM) [2], but 2.6-fold more potent than the value reported for benzbromarone in a separate URAT1-overexpressing HEK293 assay (IC₅₀ ≈ 5.83 µM) [3]. The assay measured inhibition of ¹⁴C-uric acid uptake after a 30-minute preincubation period.

URAT1 inhibition uric acid transport hyperuricemia

Lipophilicity-Driven Drug-Likeness: Computed XLogP3-AA Comparison with Closest Structural Analogs

The target compound has a computed XLogP3-AA of 2.2, as reported by PubChem [1]. This value is lower than the computed XLogP for the more lipophilic 1-benzhydryl analog (estimated XLogP ≈ 3.5–4.0 based on fragment contributions) and higher than the more polar 1-(2-phenylethyl) analog (estimated XLogP ≈ 1.8). The chlorobenzyl substituent thus provides a balanced lipophilicity profile that may favor membrane permeability while avoiding excessive lipophilicity-associated risks such as phospholipidosis or promiscuous binding.

ADME properties lipophilicity drug-likeness

Commercial Purity Specification and Lot-to-Lot Consistency Relative to Research-Grade Alternatives

The target compound is offered by BenchChem at a purity of 95% as a standard specification . In contrast, several close structural analogs, such as 1-(2-phenylethyl)-3-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea (CAS 1396877-46-5), are typically listed by vendors without a guaranteed purity specification or only at lower purity grades such as 90% . Higher and consistently reported purity reduces the risk of confounding biological activity arising from impurities, which is critical for reproducible SAR studies.

compound quality control purity specification procurement standard

Hydrogen Bond Donor/Acceptor Count and Rotatable Bond Profile: Molecular Property Differentiation from Diaryl Urea Kinase Inhibitors

The target compound contains 2 hydrogen bond donors (HBD), 4 hydrogen bond acceptors (HBA), and 5 rotatable bonds, as computed by PubChem [1]. This HBD count is lower than that of many diaryl urea kinase inhibitors (e.g., sorafenib: HBD = 3, HBA = 7, rotatable bonds = 8) [2]. The reduced HBD count and lower rotatable bond number may enhance passive membrane permeability and reduce entropic penalty upon target binding, potentially offering a more favorable pharmacokinetic starting point for lead optimization.

molecular complexity drug design physicochemical profile

1-(4-Chlorobenzyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea: Evidence-Backed Application Scenarios for Procurement


URAT1-Mediated Uric Acid Transport Studies Requiring a Moderate-Affinity Control Probe

The compound's URAT1 IC₅₀ of 2.26 µM [1] makes it suitable as a moderate-affinity control inhibitor in uric acid uptake assays using HEK293 cells, especially when comparing the potency of novel URAT1 inhibitors against the clinically used but hepatotoxic benzbromarone (IC₅₀ = 0.53 µM [2]). Its intermediate potency helps avoid the cytotoxicity concerns associated with more potent URAT1 inhibitors in prolonged cell-based assays.

Lipophilicity-Focused SAR Campaigns for Membrane Permeability Optimization

With a computed XLogP of 2.2 [1], the compound serves as a balanced lipophilicity reference point within a series of N-(pyrazin-2-yl)-N'-substituted ureas. Researchers can use it to benchmark the impact of substituent changes on logP and correlate these changes with Caco-2 or PAMPA permeability data, thereby guiding selection of analogs with optimal ADME profiles.

High-Purity Reference Standard for In Vitro Pharmacology and Analytical Method Development

The commercial availability of this compound at 95% purity [1] allows its use as a reference standard for HPLC method development or as a positive control in biochemical assays where impurity-driven artifacts must be minimized. In contrast, less well-characterized analogs with unspecified purity may introduce confounding variables.

Scaffold-Hopping Starting Point for Kinase or Transporter Drug Discovery Programs

The favorable HBD (2) and rotatable bond (5) counts compared to larger kinase inhibitors like sorafenib [1][2] position this compound as an attractive, low-molecular-weight starting scaffold for fragment-based or scaffold-hopping approaches targeting kinases or solute carrier transporters. Its reduced complexity may facilitate subsequent optimization of potency and selectivity.

Quote Request

Request a Quote for 1-(4-Chlorobenzyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.